methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(1-ethylindol-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-9-11(13(16)8-14(17)18-2)10-6-4-5-7-12(10)15/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPJEJOJQXATFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200397 | |
| Record name | 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-64-6 | |
| Record name | 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Condensation of 1-Ethylindole with Methyl Pyruvate or Analogues
A widely reported and efficient method involves the reaction of 1-ethylindole with methyl pyruvate or related β-keto esters under thermal conditions, often in the presence of a catalyst or solvent system facilitating the condensation.
Procedure : 1-ethylindole is mixed with methyl pyruvate in an appropriate organic solvent such as butyl acetate or ethyl acetate. The mixture is heated typically around 80 °C for 1–2 hours to promote the electrophilic substitution at the 3-position of the indole ring by the β-keto ester moiety.
Catalysts and Conditions : Brønsted acid ionic liquids have been used as recyclable catalysts to enhance yield and selectivity. The reaction is generally carried out under mild heating with stirring.
Workup : After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The product is isolated by extraction with ethyl acetate and purified by preparative thin-layer chromatography (TLC) using petroleum ether/ethyl acetate mixtures.
Yields : This method typically yields the target compound in high purity and yields ranging from 89% to 91%.
Another synthetic approach involves a multi-step sequence where the indole derivative is first functionalized, followed by the introduction of the β-keto ester group via a modified Masamune procedure.
-
- Deprotonation of the indole or lactam intermediate with a strong base such as n-butyllithium.
- Reaction with an alkyl halide to introduce the ethyl group at the nitrogen.
- Conversion of the ester portion into the methyl 3-oxopropanoate group using a modified Masamune procedure, which involves esterification and β-keto ester formation.
Yields and Purification : The β-keto ester intermediate is obtained in yields around 82%, followed by purification using flash chromatography on silica gel.
Esterification of 3-Oxopropanoic Acid Derivatives
Esterification of the corresponding 3-oxopropanoic acid derivatives with methanol in the presence of concentrated sulfuric acid is a classical method to obtain methyl esters.
Process : The β-keto acid precursor is treated with methanol and catalytic sulfuric acid under reflux conditions to form the methyl ester.
Yields : This method yields alkyl 3-(indolyl)-3-oxopropanoates in approximately 84% yield.
Characterization : The product is characterized by 1H NMR showing characteristic signals for methoxy and keto groups, confirming the ester formation.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The direct condensation method using 1-ethylindole and methyl pyruvate is favored for its simplicity, high yield, and mild conditions. The use of recyclable Brønsted acid ionic liquids enhances sustainability and catalyst recovery.
The modified Masamune procedure, while more complex, allows for the introduction of diverse substituents and offers flexibility in functional group manipulation, which could be advantageous for analog synthesis.
Classical esterification remains a reliable and straightforward method when the β-keto acid precursor is available, providing high yields and purity.
Spectroscopic data such as 1H NMR and IR confirm the formation of the methyl ester and the β-keto functionality, with characteristic signals for methoxy protons and keto carbonyl groups.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a tetrahydroindole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or tetrahydroindole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis categorizes analogs based on structural variations and their implications:
Positional Isomers and Indole Substitution Patterns
- Methyl 3-(1H-indol-2-yl)-3-oxopropanoate (S6) : This positional isomer substitutes the indole at the 2-position instead of the 3-position.
- Methyl 3-(5-methoxy-1H-indol-1-yl)-3-oxopropanoate : Substitution at the indole 1-position with a methoxy group introduces electron-donating effects, which may enhance solubility or modify metabolic stability compared to the ethyl-substituted analog.
Functional Group Modifications
Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate (3o) :
Replaces the β-ketoester with an α-ketoacetate group (C=O adjacent to the ester). This shorter chain reduces steric bulk and may limit cyclization pathways. Yield (76.8%) suggests efficient synthesis under optimized conditions.- Methyl 3-(1H-indol-3-yl)propanoate : Lacks the β-keto group, simplifying the structure to a simple ester. The absence of the oxo group diminishes its utility in condensation reactions but may improve stability.
Heterocyclic Replacements
- Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate : Replaces the indole with a benzoisoxazole ring.
Substituent Variations on the Indole Ring
- 1-(1-Ethyl-1H-indol-3-yl)ethanone : Replaces the β-ketoester with a ketone group. The absence of the ester reduces polarity, impacting solubility and pharmacokinetic properties.
- Methyl 2-(3-chlorocyclohexyl)-3-(3-methyl-1H-indol-1-yl)-3-oxopropanoate (2m) : Incorporates a chlorocyclohexyl group and a methyl-substituted indole. The bulky cyclohexyl group may hinder molecular packing, as evidenced by its synthesis in lower yields (49–86%) compared to simpler analogs .
Research Findings and Implications
- Synthetic Efficiency : Compounds with simpler substituents (e.g., methyl groups) or optimized catalysts (e.g., FeCl₃, AlCl₃) achieve higher yields (up to 90%) , whereas bulkier groups (e.g., chlorocyclohexyl) reduce efficiency .
- Biological Relevance: Indole derivatives with β-ketoester moieties are pivotal in medicinal chemistry. For instance, Methyl 3-(1H-indol-3-yl)propanoate exhibits intermolecular hydrogen bonding in its crystal structure, a feature critical for solid-state stability .
- Safety Profiles: Ethyl ester analogs (e.g., Ethyl 3-(3-(2-ethoxyethyl)-1-methylindol-2-yl)propanoate) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) , suggesting similar handling precautions for the target compound.
Biological Activity
Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate is an indole derivative that has garnered attention for its diverse biological activities, including potential antiviral and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an indole structure with a methyl ester group and an ethyl substitution, contributing to its unique pharmacological profile. Its molecular formula is C₁₃H₁₅N₁O₃, with a molecular weight of approximately 273.30 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, affecting cellular signaling pathways.
- Hydrogen Bonding and π-π Interactions : These interactions facilitate binding with target proteins, enhancing its biological effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound showed antiproliferative activity against several cancer cell lines, with IC₅₀ values in the low micromolar range (less than 10 μM) for some derivatives .
Antiviral Activity
The compound is also being investigated for its antiviral potential. Preliminary studies suggest it may interfere with viral replication mechanisms, although detailed studies are still required to elucidate specific pathways involved.
Antimicrobial Properties
Methyl 3-(1-ethyl-1H-indol-3-oxopropanoate has shown promise as an antimicrobial agent:
- Bacterial Inhibition : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) have been reported as low as 1 μg/mL against resistant strains like MRSA .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | ≤ 1 |
| Candida albicans | 7.80 |
| Escherichia coli | Not active |
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of methyl 3-(1-ethyl-1H-indol-3-oxopropanoate) derivatives highlighted their potential in cancer therapy. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy .
Study on Antimicrobial Effects
Another study investigated the antimicrobial properties of this compound against various pathogens. The results indicated that certain derivatives effectively inhibited biofilm formation in Staphylococcus aureus, demonstrating their potential use in treating infections caused by biofilm-forming bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate, and what methodological considerations are critical for reproducibility?
- Answer : A common approach involves alkylation of indole precursors. For example, methyl 3-[methyl(phenyl)amino]-3-oxopropanoate can be reacted with NaH and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to introduce alkyl groups. Post-reaction purification (e.g., column chromatography) is essential to isolate the product . For indole derivatives, cyclization reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are recommended to avoid side reactions .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For methyl 3-(1H-indol-3-yl)propanoate analogs, SC-XRD at 296 K with a data-to-parameter ratio of 17.5 and R factor < 0.052 ensures precise structural assignment . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should corroborate functional groups and molecular weight .
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Answer : Full chemical protective clothing (CPC) is required, with respirators selected based on exposure levels: P95 (NIOSH) or P1 (CEN) for low concentrations, and OV/AG/P99 or ABEK-P2 for higher exposures . Avoid drainage contamination and ensure fume hood use during synthesis. Immediate medical consultation is advised upon exposure, with SDS documentation provided to physicians .
Advanced Research Questions
Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
- Answer : Experimental determination via differential scanning calorimetry (DSC) for melting points and shake-flask methods for log Pow (octanol-water partition coefficient) is recommended. For solubility, conduct systematic trials in solvents (e.g., DMSO, ethanol) under controlled temperatures. Cross-reference analogs like methyl 3-chloro-3-oxopropanoate (CAS 37517-81-0), which shares β-keto ester properties, to infer missing data .
Q. What strategies mitigate instability or reactivity during storage and experimental use?
- Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid incompatible materials (e.g., strong acids/bases) as per Section 10 of SDS . For reaction conditions, pre-screen thermal stability via thermogravimetric analysis (TGA) to identify decomposition thresholds .
Q. How should contradictory spectral or analytical data be resolved for derivatives of this compound?
- Answer : Use multi-technique validation:
- NMR : Compare coupling constants and integration ratios to confirm substituent positions.
- Mass spectrometry : Detect fragment ions (e.g., m/z 317.38 for C₁₈H₂₃NO₄) to verify molecular integrity .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .
Q. What role does this compound play in synthesizing pharmacologically relevant intermediates?
- Answer : As a β-keto ester, it serves as a precursor for malonates and cyanoacetates in drug discovery. For example, methyl 3-chloro-3-oxopropanoate reacts with 4-cyano-1,1′-biphenyl derivatives to yield liquid-crystalline materials, highlighting its utility in designing functional molecules . Derivatives have also been used in enzyme inhibition studies and metabolic pathway probes .
Methodological Tables
| Parameter | Recommended Technique | Reference |
|---|---|---|
| Structural validation | SC-XRD (R factor < 0.06) | |
| Log Pow determination | Shake-flask method (octanol/water) | |
| Thermal stability screening | TGA (10°C/min ramp under N₂) | |
| Purity assessment | HPLC (C18 column, acetonitrile:H₂O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
